6-Bromo-2-chloropyridine-3-sulfonamide

Description

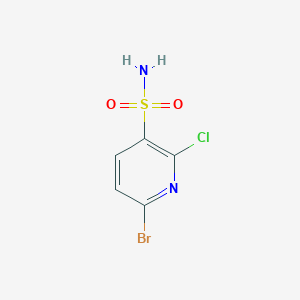

6-Bromo-2-chloropyridine-3-sulfonamide is a halogenated pyridine derivative featuring bromine and chlorine substituents at the 6- and 2-positions, respectively, and a sulfonamide group at the 3-position. The sulfonamide group enhances polarity and hydrogen-bonding capacity, which may influence bioavailability and reactivity compared to analogs with alternative functional groups .

Properties

IUPAC Name |

6-bromo-2-chloropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O2S/c6-4-2-1-3(5(7)9-4)12(8,10)11/h1-2H,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPOBWTICEOPFRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloropyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination and chlorination of pyridine, followed by sulfonamide formation. The reaction conditions often involve the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), under controlled temperatures and inert atmospheres .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloropyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed:

Substitution Reactions: Formation of azido or thiocyanato derivatives.

Oxidation Reactions: Formation of sulfonic acids.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

Chemistry: 6-Bromo-2-chloropyridine-3-sulfonamide is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. It serves as a precursor for various functionalized pyridine derivatives .

Biology and Medicine: The compound has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K) and phosphatidylinositol 4-kinase (PI4K), enzymes involved in cell signaling pathways. This makes it a candidate for the development of anticancer and antiviral drugs .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various drugs .

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as PI3K and PI4K enzymes. By inhibiting these kinases, the compound disrupts key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of viral replication in infected cells .

Comparison with Similar Compounds

Substituent Effects: Halogens vs. Functional Groups

(a) 6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2)

- Structure : Fluorine (2-position), bromine (6-position), and amine (3-position).

- Functional Group: The amine group (vs. sulfonamide) introduces nucleophilic character, enabling reactions like acylation or alkylation. Sulfonamides, by contrast, are weaker nucleophiles but better leaving groups. Purity: Synthesized at 97% purity, indicating robust synthetic routes for halogenated pyridines with amine substituents .

(b) 6-Bromo-2-chloro-3-iodopyridine (CAS 1138444-17-3)

- Structure : Iodine (3-position), bromine (6-position), and chlorine (2-position).

- Key Differences: Steric and Electronic Effects: Iodine’s large atomic radius introduces steric hindrance at the 3-position, which may slow down substitution reactions compared to the smaller sulfonamide group. Reactivity: Iodine’s lower electronegativity (vs.

(c) 5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)

- Structure : Bromine (5-position), chlorine (6-position), iodine (3-position), and amine (2-position).

- Key Differences :

- Positional Isomerism : The bromine at the 5-position (vs. 6-position in the target compound) redistributes electron density, altering regioselectivity in cross-coupling reactions.

- Functional Group Synergy : The amine at the 2-position may participate in intramolecular interactions absent in sulfonamide-containing analogs.

- Similarity Score : Structural similarity of 0.82 (out of 1.0) to the target compound, suggesting overlapping reactivity profiles in certain synthetic pathways .

Data Table: Comparative Properties of Analogous Compounds

Biological Activity

6-Bromo-2-chloropyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This compound contains a bromine atom at the 6-position, a chlorine atom at the 2-position of a pyridine ring, and a sulfonamide functional group at the 3-position. These characteristics contribute to its potential as an antibacterial and anticancer agent.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical cellular processes. Notably, it has been shown to interact with:

- PI3K and PI4K Enzymes : By inhibiting these kinases, the compound disrupts signaling pathways essential for cell proliferation and survival, leading to apoptosis in cancer cells and suppression of viral replication in infected cells .

- Dihydropteroate Synthase : This enzyme is crucial for bacterial folic acid synthesis. Inhibition of this enzyme by sulfonamides, including this compound, disrupts bacterial growth and division .

Antibacterial Properties

This compound exhibits significant antibacterial activity against various strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism involves inhibiting bacterial synthesis of folic acid, which is vital for their growth . The minimum inhibitory concentration (MIC) values indicate that this compound can effectively inhibit bacterial growth at relatively low concentrations.

Antitumor Activity

Research indicates that derivatives of this compound may possess antitumor properties, particularly against specific cancer cell lines. The inhibition of kinases like PI3Kα has been highlighted as a potential mechanism for its anticancer effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Evaluation : A study demonstrated that compounds similar to this compound showed varying degrees of inhibition against both Gram-positive and Gram-negative bacteria. The compound exhibited zones of inhibition comparable to established antibiotics .

- Molecular Docking Studies : Molecular docking studies revealed that structural modifications significantly influence the binding affinity of the compound towards target enzymes. These studies provide insights into how variations in structure can enhance or diminish biological activity .

Comparative Analysis

The following table summarizes key features and biological activities of related compounds:

| Compound Name | Key Features | Antibacterial Activity | Antitumor Activity |

|---|---|---|---|

| This compound | Bromine at position 6, chlorine at position 2 | Significant against S. aureus and E. coli | Potential via PI3K inhibition |

| 4-Chloropyridine-3-sulfonamide | Chlorine at position 4 | Moderate | Limited |

| 2-Chloropyridine-3-sulfonamide | Chlorine at position 2 | Low | None reported |

Q & A

Q. Reference Data for Analogues :

| Compound | Molecular Weight | Melting Point | Source |

|---|---|---|---|

| 3-Bromo-2-chloro-6-methylpyridine | 206.47 | 30–35°C | |

| 6-Bromo-5-chloropyridin-3-amine | 207.48 | Not reported |

Advanced Question: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Answer:

Stepwise Approach :

Verify Synthetic Purity : Use HPLC or GC-MS to rule out impurities affecting NMR/MS signals .

Solvent Effects : Test in deuterated DMSO vs. CDCl₃; sulfonamide NH2 protons may exhibit solvent-dependent shifts.

Tautomerism Analysis : For pyridine derivatives, consider keto-enol tautomerism using 2D NMR (e.g., HSQC, HMBC) .

Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .

Example : In 3-bromo-2-chloro-6-methylpyridine, discrepancies in δC values were resolved by optimizing DFT functional/basis sets .

Advanced Question: What strategies minimize byproduct formation during synthesis?

Answer:

Key Strategies :

- Controlled Bromination : Use NBS (N-bromosuccinimide) in DMF at 0°C to avoid over-halogenation .

- Protection/Deprotection : Protect the sulfonamide group with tert-butoxycarbonyl (Boc) during chlorination steps.

- Catalyst Optimization : Employ Pd(OAc)₂/Xantphos for regioselective coupling (reduces dimerization byproducts) .

Q. Data-Driven Adjustment :

| Parameter | Optimal Range | Impact on Byproducts |

|---|---|---|

| Temperature | 0–25°C | Reduces hydrolysis |

| Solvent Polarity | Low (e.g., DCM) | Minimizes sulfonic acid formation |

| Reaction Time | 2–4 hours | Prevents over-reaction |

Basic Question: What are the key storage conditions for this compound?

Answer:

- Temperature : Store at 0–6°C in airtight containers to prevent degradation (similar to 2-bromo-6-chlorophenylboronic acid) .

- Light Sensitivity : Protect from UV light (use amber glass vials).

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic decomposition.

Advanced Question: How can computational chemistry predict reactivity in nucleophilic substitutions?

Answer:

Methodology :

DFT Calculations :

- Model the molecule using B3LYP/6-311+G(d,p) to identify electrophilic centers (e.g., C-2 chlorine vs. C-6 bromine).

- Calculate Fukui indices to predict sites for SNAr (nucleophilic aromatic substitution) .

Solvent Effects : Simulate solvation (PCM model) to assess solvent polarity’s impact on transition states.

Kinetic Studies : Compare activation energies for competing pathways (e.g., Cl vs. Br substitution).

Case Study : For 3-bromo-2-chloro-6-methylpyridine, DFT predicted higher reactivity at C-2 chlorine, validated experimentally .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.